molecular formula C36H38N4O2 B14493528 1,8-Octanediamine, N,N'-bis(4-methoxy-9-acridinyl)- CAS No. 64955-57-3

1,8-Octanediamine, N,N'-bis(4-methoxy-9-acridinyl)-

Cat. No.: B14493528
CAS No.: 64955-57-3
M. Wt: 558.7 g/mol
InChI Key: OEBWTKDJTNTSEZ-UHFFFAOYSA-N
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Description

1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is a complex organic compound with the molecular formula C38H42N4O2. This compound is known for its unique structure, which includes two acridine moieties attached to an octanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 4-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .

Scientific Research Applications

1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the production of high-performance polymers and materials

Mechanism of Action

The mechanism of action of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is unique due to its longer octanediamine backbone, which provides greater flexibility and potential for interaction with biological molecules. This structural feature enhances its ability to intercalate into DNA and disrupt cellular processes, making it a valuable compound for scientific research .

Properties

CAS No.

64955-57-3

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

N,N'-bis(4-methoxyacridin-9-yl)octane-1,8-diamine

InChI

InChI=1S/C36H38N4O2/c1-41-31-21-13-17-27-33(25-15-7-9-19-29(25)39-35(27)31)37-23-11-5-3-4-6-12-24-38-34-26-16-8-10-20-30(26)40-36-28(34)18-14-22-32(36)42-2/h7-10,13-22H,3-6,11-12,23-24H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

OEBWTKDJTNTSEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCCCCCCCNC4=C5C=CC=C(C5=NC6=CC=CC=C64)OC

Origin of Product

United States

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